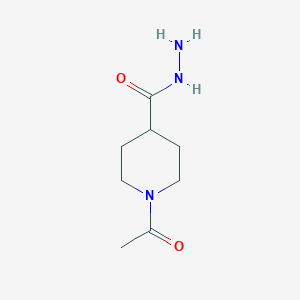

1-乙酰基哌啶-4-碳酰肼

货号 B1331146

CAS 编号:

69835-75-2

分子量: 185.22 g/mol

InChI 键: XEYVCHIDLYYNEE-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of carbohydrazide compounds, such as 1-Acetylpiperidine-4-carbohydrazide, often involves reacting dimethyl carbonate with hydrazine hydrate . The reaction principle for making carbohydrazide is shown in Scheme 1 . A 500 mL 4-necked round bottom glass reaction vessel was charged with hydrazine hydrate (83 g, 2.07 mol, 80% by weight) .Molecular Structure Analysis

The molecular structure of 1-Acetylpiperidine-4-carbohydrazide can be determined by X-ray single crystal diffraction technique . The obtained results show that the crystal belongs to the Crystal system of Monoclinic, space group P 2 (1)/ n .科学研究应用

Broad-Spectrum Antibacterial Candidates

- Application Summary: Two new N′-heteroarylidene-1-carbohydrazide derivatives were produced via condensation of adamantane-1-carbohydrazide with the appropriate heterocyclic aldehyde . These compounds were chemically and structurally characterized by 1H-NMR, 13C-NMR, infrared and UV-vis spectroscopies, and single crystal X-ray diffraction .

- Methods of Application: The study was complemented with density functional theory calculations (DFT). The results show an asymmetrical charge distribution in both compounds, with the electron density accumulated around the nitrogen and oxygen atoms, leaving the positive charge surrounding the N-H and C-H bonds in the hydrazine group .

- Results: Both molecules show intense UV-Vis light absorption in the range 200–350 nm (1) and 200–500 nm (2), brought about by π → π* electronic transitions .

Potential Anticancer Agents

- Application Summary: Acylation of 3-hydrazino-5,6-diphenyl-1,2,4-triazine and hydrazine hydrate with 4-aryl-1,3,7-triphenyl-8-oxa-1,2,6-triazaspiro[4.4]nona-2,6-dien-9-ones gave the corresponding heterocyclic carbohydrazides . These compounds were converted into versatile carbohydrazide derivatives and related oxadiazoles .

- Methods of Application: The synthesis involved acylation of 3-hydrazino-5,6-diphenyl-1,2,4-triazine and hydrazine hydrate with 4-aryl-1,3,7-triphenyl-8-oxa-1,2,6-triazaspiro[4.4]nona-2,6-dien-9-ones .

- Results: A primary in vitro test of one of the compounds showed activity against leukemia cell lines .

Antifungal and Antiviral Agents

- Application Summary: Carbohydrazides and their Schiff bases are important classes of heterocycles that have tremendous applications in physical and inorganic chemistry . A series of potentially bioactive compounds containing carbohydrazide functionality and their hydrazone derivatives have been synthesized and screened for antibacterial, anticancer, antifungal, and anti-inflammatory activities .

- Methods of Application: The study involved the synthesis of carbohydrazides and their Schiff bases, followed by screening for various biological activities .

- Results: The compounds showed significant antifungal and antiviral activities .

Anti-Inflammatory Agents

- Application Summary: Carbohydrazides and their Schiff bases are not only employed in the area of organic chemistry but also have tremendous applications in physical and inorganic chemistry . A series of potentially bioactive compounds containing carbohydrazide functionality and their hydrazone derivatives have been synthesized and screened for antibacterial, anticancer, antifungal, and anti-inflammatory activities .

- Methods of Application: The study involved the synthesis of carbohydrazides and their Schiff bases, followed by screening for various biological activities .

- Results: The compounds showed significant anti-inflammatory activities .

Antiviral Agents

- Application Summary: Carbohydrazides and their Schiff bases are important classes of heterocycles that have tremendous applications in physical and inorganic chemistry . A series of potentially bioactive compounds containing carbohydrazide functionality and their hydrazone derivatives have been synthesized and screened for antibacterial, anticancer, antifungal, and anti-inflammatory activities .

- Methods of Application: The study involved the synthesis of carbohydrazides and their Schiff bases, followed by screening for various biological activities .

- Results: The compounds showed significant antiviral activities .

Antifertility Agents

- Application Summary: Some heterocyclic carbohydrazides are useful as antifertility agents in rats and pigeons . Carbohydrazides and their Schiff bases are not only employed in the area of organic chemistry but also have tremendous applications in physical and inorganic chemistry .

- Methods of Application: The study involved the synthesis of carbohydrazides and their Schiff bases, followed by screening for various biological activities .

- Results: The compounds showed significant antifertility activities .

属性

IUPAC Name |

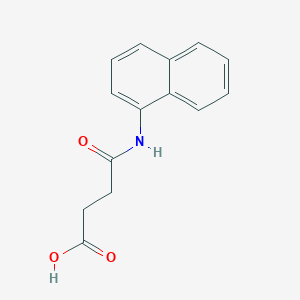

1-acetylpiperidine-4-carbohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3O2/c1-6(12)11-4-2-7(3-5-11)8(13)10-9/h7H,2-5,9H2,1H3,(H,10,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEYVCHIDLYYNEE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(CC1)C(=O)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Acetylpiperidine-4-carbohydrazide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

(3-Aminophenyl)(3,4-dimethylphenyl)methanone

62261-58-9

4-(1-Naphthylamino)-4-oxobutanoic acid

37642-93-6

5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-amine

312272-59-6